1,3-Di-tert-butyl-5-nitrobenzene
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Overview
Description
1,3-Di-tert-butyl-5-nitrobenzene is an organic compound with the molecular formula C14H21NO2. It is a derivative of benzene, where two tert-butyl groups and one nitro group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-ditert-butylbenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position .
Industrial Production Methods
In industrial settings, the production of 1,3-ditert-butyl-5-nitrobenzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Due to the presence of electron-withdrawing nitro groups, the compound is less reactive towards electrophilic substitution compared to benzene.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3-Ditert-butyl-5-aminobenzene.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
1,3-Di-tert-butyl-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-ditert-butyl-5-nitrobenzene involves its interactions with molecular targets through its nitro and tert-butyl groups. The nitro group can participate in redox reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Di-tert-butyl-5-nitrobenzene can be compared with other similar compounds such as:
1,3-Ditert-butylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
1,3-Dinitrobenzene: Contains two nitro groups, making it more reactive and less stable.
1,3-Ditert-butyl-4-nitrobenzene: Similar structure but with the nitro group at a different position, affecting its reactivity and properties.
The uniqueness of 1,3-ditert-butyl-5-nitrobenzene lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
1,3-ditert-butyl-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYJFRAXBOUNPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345939 |
Source
|
Record name | 3,5-Di-tert-butylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38896-15-0 |
Source
|
Record name | 3,5-Di-tert-butylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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